
4-amino-N-(3-ethoxypropyl)benzenesulfonamide
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Overview
Description
4-amino-N-(3-ethoxypropyl)benzenesulfonamide is an organic compound with the molecular formula C11H18N2O3S and a molecular weight of 258.34 g/mol . This compound is characterized by the presence of an amino group, an ethoxypropyl chain, and a benzenesulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-amino-N-(3-ethoxypropyl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 3-ethoxypropylamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. Industrial production methods may involve bulk manufacturing processes, including custom synthesis and procurement .
Chemical Reactions Analysis
4-amino-N-(3-ethoxypropyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-amino-N-(3-ethoxypropyl)benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-amino-N-(3-ethoxypropyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The amino group and the sulfonamide moiety play crucial roles in its binding to target molecules, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
4-amino-N-(3-ethoxypropyl)benzenesulfonamide can be compared with similar compounds such as 4-amino-N-(3-methoxypropyl)benzenesulfonamide . While both compounds share a similar core structure, the presence of different substituents (ethoxypropyl vs. methoxypropyl) can lead to variations in their chemical properties and reactivity. This uniqueness makes this compound valuable for specific research and industrial applications.
Biological Activity
4-Amino-N-(3-ethoxypropyl)benzenesulfonamide is an organic compound with the molecular formula C11H18N2O3S and a molecular weight of 258.34 g/mol. This compound belongs to the class of sulfonamides, which are known for their diverse biological activities. Its structure consists of an amino group and a sulfonamide moiety, which are critical for its biological interactions.
The mechanism of action of this compound involves its interaction with specific molecular targets, particularly enzymes involved in various biochemical pathways. The amino group and the sulfonamide moiety facilitate binding to these targets, potentially influencing enzyme activity and other cellular processes. While detailed mechanisms specific to this compound are still under investigation, similar compounds have shown interactions with carbonic anhydrases and other enzymes, suggesting potential applications in enzyme inhibition and therapeutic development .
Antitumor Activity
Research has indicated that sulfonamide derivatives can exhibit antitumor activity. For instance, studies have explored the effects of various substituted benzenesulfonamides on tumor models, showing varying degrees of efficacy against different cancer types. Although this compound has not been extensively studied in clinical settings, its structural similarities to known antitumor agents suggest potential for further investigation in this area .
Enzyme Inhibition
Sulfonamides, including this compound, have been studied for their ability to inhibit carbonic anhydrases (CAs), which are important for maintaining acid-base balance in tissues. Inhibitors of CAs have therapeutic implications for conditions such as glaucoma and certain types of cancer. Preliminary findings suggest that this compound may possess similar inhibitory properties, warranting further research into its binding affinity and specificity towards different CA isozymes .
Study on Enzyme Inhibition
In a study focusing on the inhibition of human carbonic anhydrase II (hCAII), a series of benzenesulfonamide derivatives were synthesized and tested. The results indicated that modifications to the sulfonamide group significantly affected binding affinity and inhibitory potency. Although this compound was not directly tested in this study, the findings highlight the importance of structural features in determining biological activity .
Antitumor Research
Another study investigated a range of substituted benzenesulfonamides for their antitumor effects in mouse models. While specific data on this compound was not available, the results from related compounds suggest that structural modifications can lead to enhanced antitumor activity, indicating a potential avenue for future research into this compound's efficacy against cancer .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:
Compound Name | Molecular Formula | Known Biological Activity |
---|---|---|
This compound | C11H18N2O3S | Potential enzyme inhibitor; antitumor activity |
4-Aminobenzenesulfonamide | C6H8N2O2S | Known CA inhibitor; antibacterial properties |
Sulfanilamide | C6H8N2O2S | Antibacterial; used in treating infections |
This table illustrates that while this compound is still under investigation, its structural relatives have established biological activities that could inform future research directions.
Properties
IUPAC Name |
4-amino-N-(3-ethoxypropyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3S/c1-2-16-9-3-8-13-17(14,15)11-6-4-10(12)5-7-11/h4-7,13H,2-3,8-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVOBKOTTWEKQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNS(=O)(=O)C1=CC=C(C=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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